molecular formula C22H17F3N2O3S B2962574 2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 892358-73-5

2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2962574
CAS RN: 892358-73-5
M. Wt: 446.44
InChI Key: DRKPRBFMQRAFQL-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound could be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group. This could make the compound more reactive towards nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group is a significant moiety in medicinal chemistry, enhancing the biological activity and metabolic stability of pharmaceuticals . Compounds like the one are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets.

Agrochemical Formulation

In agrochemistry, the presence of trifluoromethyl groups can improve the efficacy of pesticides and herbicides . The compound’s structural features may be utilized in developing new agrochemicals with enhanced properties such as increased potency or selectivity.

Material Science

The trifluoromethyl group contributes to the material properties like thermal stability and chemical resistance . This compound could be involved in synthesizing materials that require such characteristics, potentially leading to advances in electronics or coatings.

Organic Synthesis

As a synthetic intermediate, this compound can be used to prepare more complex fluorinated compounds, which are valuable in various organic synthesis applications . Its reactivity could be harnessed in constructing molecules with intricate architectures.

Radical Chemistry

The compound’s structure indicates potential utility in radical trifluoromethylation reactions, which are pivotal in creating carbon-fluorine bonds . This is crucial in the synthesis of compounds with enhanced metabolic stability and bioavailability.

Fluorine Chemistry Research

In the field of fluorine chemistry, the compound’s trifluoromethyl group is of particular interest. It could be used to study the effects of fluorination on molecular properties and reactivity .

properties

IUPAC Name

2-(2-methylphenyl)-1,1-dioxo-4-[[3-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O3S/c1-15-7-2-3-10-18(15)27-21(28)26(19-11-4-5-12-20(19)31(27,29)30)14-16-8-6-9-17(13-16)22(23,24)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKPRBFMQRAFQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-4-[3-(trifluoromethyl)benzyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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